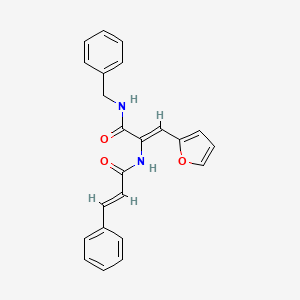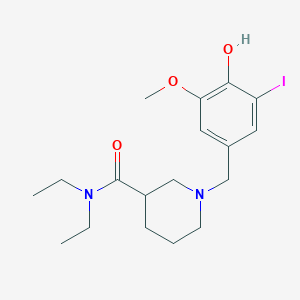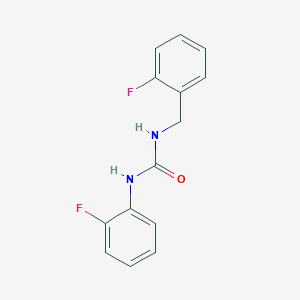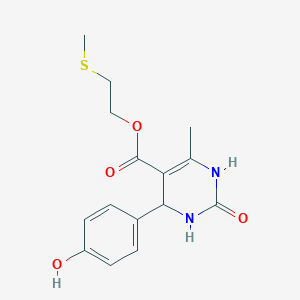
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is not fully understood. However, studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can induce apoptosis in cancer cells by activating the caspase pathway. N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antioxidant properties. N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating various biological processes. However, one of the limitations of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is its potential toxicity. Studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can be toxic to certain cell types, making it important to use caution when working with this compound.
Orientations Futures
There are many potential future directions for research involving N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide. One area of research could involve the investigation of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide as a potential anticancer agent in combination with other chemotherapeutic agents. Another area of research could involve the development of new antibiotics based on the antibacterial and antifungal properties of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide and its potential applications in various biological processes.
Méthodes De Synthèse
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of benzylamine with 2-furoic acid to form N-benzyl-2-furoamide. This intermediate is then reacted with cinnamoyl chloride to form N-benzyl-2-(cinnamoylamino)-2-furoamide. Finally, this compound is reacted with acryloyl chloride to form N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide.
Applications De Recherche Scientifique
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the investigation of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide as an anticancer agent. Studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a valuable tool for investigating various inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-N-benzyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(14-13-18-8-3-1-4-9-18)25-21(16-20-12-7-15-28-20)23(27)24-17-19-10-5-2-6-11-19/h1-16H,17H2,(H,24,27)(H,25,26)/b14-13+,21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMDKORFHTBMO-KNTWBIPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-benzyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)


![2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5145258.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)